4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

CAS No.: 1006523-68-7

Cat. No.: VC2927628

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006523-68-7 |

|---|---|

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 4-nitro-1-(oxolan-2-ylmethyl)pyrazole |

| Standard InChI | InChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2 |

| Standard InChI Key | KQTCKXRXKVVUSN-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-] |

| Canonical SMILES | C1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Characteristics

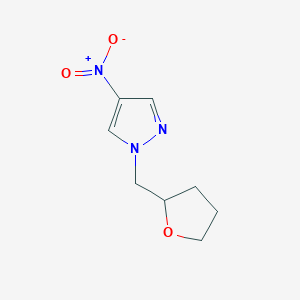

4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms. The compound has a nitro group at the 4-position and an oxolan-2-ylmethyl group attached to one of the nitrogen atoms (N1) of the pyrazole ring. The molecular formula of this compound is C8H11N3O3, with a molecular weight of 197.19 g/mol .

The structural identifiers of the compound are as follows:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-nitro-1-(oxolan-2-ylmethyl)pyrazole |

| InChI | InChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2 |

| InChI Key | KQTCKXRXKVVUSN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC1)CN2C=C(C=N2)N+[O-] |

| CAS Number | 1006523-68-7 (and potentially 1928823-70-4) |

Physical and Chemical Properties

Based on its structure, 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole is expected to possess certain physical and chemical properties:

| Property | Predicted Value/Characteristic |

|---|---|

| Physical State | Likely a crystalline solid at room temperature |

| Color | Typically pale yellow to yellow (characteristic of nitro compounds) |

| Solubility | Likely soluble in organic solvents (methanol, ethanol, acetone); limited water solubility |

| Acidity/Basicity | Weakly basic due to pyrazole nitrogen atoms; acidity increased by nitro group |

| Stability | Stable under normal conditions; sensitive to strong reducing agents |

The nitro group, being strongly electron-withdrawing, significantly affects the electronic distribution in the pyrazole ring, which influences the compound's reactivity in various chemical reactions.

Synthesis Methods

Primary Synthetic Route

The primary method for synthesizing 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole typically involves the reaction of 4-nitropyrazole with an appropriate oxolane (tetrahydrofuran) derivative. This reaction generally proceeds through a nucleophilic substitution mechanism where the pyrazole nitrogen acts as a nucleophile .

The synthesis typically involves the following steps:

-

Preparation of 4-nitropyrazole through nitration of pyrazole

-

Reaction of 4-nitropyrazole with oxirane in the presence of a base such as potassium carbonate

-

Nucleophilic opening of the oxirane ring by the pyrazole nitrogen

-

Formation of the desired product, 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Alternative Synthetic Approaches

Alternative synthetic strategies may include:

-

Alkylation Approach: Direct alkylation of 4-nitropyrazole with an appropriate oxolan-2-ylmethyl halide in the presence of a base.

-

Cyclization Approach: Formation of the pyrazole ring after attaching the oxolan-2-ylmethyl group to an appropriate precursor.

-

Protecting Group Strategy: Using a protecting group strategy where the pyrazole nitrogen is first protected, followed by nitration at the 4-position, and then deprotection and alkylation with the oxolan-2-ylmethyl group.

Industrial Production Considerations

For larger-scale production, several factors must be considered:

-

Process Optimization: Improving yields and reducing waste through careful control of reaction conditions.

-

Continuous Flow Systems: Implementation of continuous flow reactors for more efficient synthesis.

-

Purification Methods: Development of effective purification protocols to ensure high product purity.

-

Safety Considerations: Addressing safety concerns related to handling nitration reactions and potentially unstable intermediates.

Chemical Reactivity

Reactivity of the Nitro Group

The nitro group in 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole can participate in various reactions:

-

Reduction: The nitro group can be reduced to an amino group using various reducing agents, producing 4-Amino-1-(oxolan-2-ylmethyl)-1h-pyrazole. This transformation is particularly valuable for creating derivatives with different biological properties.

-

Nucleophilic Substitution: In some cases, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions.

-

Coordination: The nitro group can act as a coordination site for metal complexes, potentially leading to applications in catalysis or materials science.

Reactivity of the Pyrazole Ring

The pyrazole ring in this compound exhibits specific reactivity patterns:

-

Electrophilic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution, although the presence of the electron-withdrawing nitro group reduces its reactivity toward electrophiles.

-

Metalation: Deprotonation at C3 or C5 positions using strong bases, followed by reaction with electrophiles, can lead to functionalized derivatives.

-

Oxidation: Under specific conditions, the pyrazole ring can undergo oxidation reactions, particularly at positions activated by substituents.

Reactivity of the Oxolan-2-ylmethyl Group

The oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group can undergo:

-

Ether Cleavage: Under strong acidic conditions, the ether linkage can be cleaved.

-

Oxidation: The tetrahydrofuran ring can be oxidized at various positions, particularly at carbon atoms adjacent to the oxygen.

-

Ring-Opening: Under certain conditions, the tetrahydrofuran ring may undergo ring-opening reactions.

Comparisons with Related Compounds

Comparison with Other Pyrazole Derivatives

When compared with other pyrazole derivatives, 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole has several distinctive features:

Structural Similarity to Biologically Active Compounds

Several structurally similar pyrazole derivatives have demonstrated biological activity:

-

Pyrazole-4-carboxamide Derivatives: Compounds like 5-aminopyrazole-4-carboxamide have been investigated as inhibitors of CDPK1 from T. gondii, suggesting potential antiparasitic applications .

-

Protein Kinase Inhibitors: Various pyrazole derivatives have shown activity against protein kinases. For example, compounds like 3-(3-amino-1-methylindazol-6-yl)-1-tert-butylpyrazole-4-carboxamide have been studied for their kinase inhibitory properties .

Structure-Activity Relationships

Impact of Structural Features on Biological Activity

The structural features of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole likely influence its biological activity in specific ways:

-

Nitro Group: The nitro group at the 4-position:

-

Enhances electron deficiency of the pyrazole ring

-

Provides a hydrogen bond acceptor site for interactions with biological targets

-

Can be metabolically reduced to an amino group, potentially acting as a prodrug feature

-

-

Oxolan-2-ylmethyl Group: This substituent:

-

Increases lipophilicity, potentially enhancing membrane permeability

-

Provides conformational flexibility due to the methylene linker

-

Contains an oxygen atom that can serve as a hydrogen bond acceptor

-

-

Pyrazole Ring: The core pyrazole structure:

-

Provides a rigid scaffold for precise spatial arrangement of substituents

-

Contains nitrogen atoms that can interact with biological targets through hydrogen bonding or coordination

-

Molecular Docking Considerations

Based on studies of similar pyrazole derivatives, several factors may influence how 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole interacts with potential biological targets:

-

Binding Energy: Molecular docking studies of similar pyrazole derivatives have revealed binding energies ranging from -8.57 to -10.35 kJ/mol with various protein targets .

-

Hydrogen Bonding: The nitro group and pyrazole nitrogens can form hydrogen bonds with amino acid residues in protein binding pockets.

-

Hydrophobic Interactions: The oxolan-2-ylmethyl group may engage in hydrophobic interactions within binding pockets.

-

Potential Protein Targets: Based on studies of similar compounds, potential targets might include:

Future Research Directions

Synthesis of Derivatives

Future research could focus on synthesizing derivatives of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole with modifications at various positions:

-

C3 and C5 Functionalization: Introduction of various functional groups at these positions could create a library of compounds with potentially diverse biological activities.

-

Nitro Group Transformation: Conversion of the nitro group to other functionalities (e.g., amino, amido, sulfonamido) could yield compounds with different biological profiles.

-

Oxolan Ring Modifications: Variations in the size or substitution pattern of the oxolan ring could affect the compound's physicochemical properties and biological activities.

Biological Activity Screening

Comprehensive screening of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole and its derivatives against various biological targets would be valuable:

-

Antimicrobial Screening: Testing against bacterial and fungal strains to assess potential antimicrobial activity.

-

Enzyme Inhibition Assays: Evaluating inhibitory activity against various enzymes, particularly protein kinases implicated in cancer and other diseases.

-

Cell-Based Assays: Assessing cytotoxicity against cancer cell lines and effects on cellular signaling pathways.

Computational Studies

Advanced computational methods could provide insights into the properties and potential applications of this compound:

-

Molecular Docking: More detailed docking studies with specific protein targets could predict binding modes and affinities.

-

Molecular Dynamics Simulations: Investigating the dynamic behavior of the compound when interacting with biological targets.

-

QSAR Studies: Developing quantitative structure-activity relationships to guide the design of more potent derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume